
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol This compound is known for its unique structure, which includes a quinoline ring substituted with chlorine and two methyl groups, as well as an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the chlorine and methyl substituents. The final step involves the addition of the acetic acid moiety. Specific reaction conditions, such as the use of Vilsmeier reagent (DMF + POCl3 or PCl5) and heating, are often employed to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the acetic acid moiety.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrazine hydrate, glacial acetic acid, and methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various biological molecules, potentially inhibiting or modifying their activity. This can lead to a range of effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetic acid can be compared to other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
2-Chloro-5,6-dimethylquinoline: Another related compound with variations in the substitution pattern on the quinoline ring
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
2-(2-chloro-7,8-dimethylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-7-3-4-9-5-10(6-11(16)17)13(14)15-12(9)8(7)2/h3-5H,6H2,1-2H3,(H,16,17) |
Clé InChI |
MELZSHXVHFHYFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=C(C=C2C=C1)CC(=O)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)
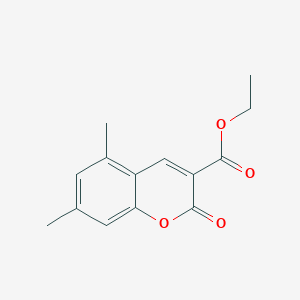
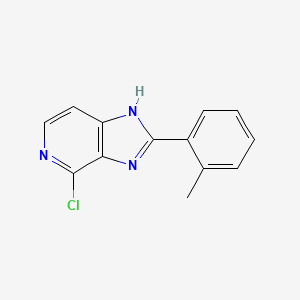

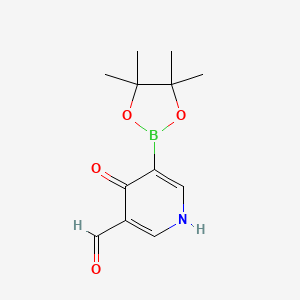

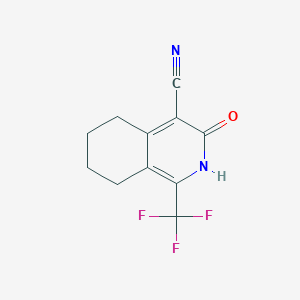

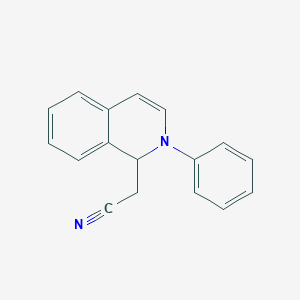
![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)
![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)

![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)
